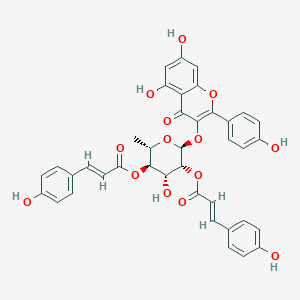

2'',4''-Di-O-(E-p-Coumaroyl)afzelin

Description

Properties

IUPAC Name |

[(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O14/c1-20-35(51-30(45)16-6-21-2-10-24(40)11-3-21)34(48)38(52-31(46)17-7-22-4-12-25(41)13-5-22)39(49-20)53-37-33(47)32-28(44)18-27(43)19-29(32)50-36(37)23-8-14-26(42)15-9-23/h2-20,34-35,38-44,48H,1H3/b16-6+,17-7+/t20-,34+,35-,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOHJUXDKSMQOG-NCLAQALISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Origins of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of the acylated flavonol glycoside, 2'',4''-Di-O-(E-p-Coumaroyl)afzelin. This document details the primary plant species from which this compound has been isolated, outlines a comprehensive experimental protocol for its extraction and purification, and presents its potential mechanism of action through key signaling pathways. All quantitative data is summarized for clarity, and logical relationships are visualized using Graphviz diagrams.

Natural Sources of this compound

This compound has been identified and isolated from a select number of plant species, primarily within the Berberidaceae and Lauraceae families. The principal natural sources are summarized in the table below. While the presence of the compound is confirmed in these species, quantitative data regarding the yield or concentration is not extensively reported in the available scientific literature.

| Plant Species | Family | Plant Part | Reference |

| Epimedium sagittatum | Berberidaceae | Aerial Parts | [1][2][3] |

| Cinnamomum kotoense | Lauraceae | Not specified | |

| Cinnamomum reticulatum | Lauraceae | Not specified | |

| Laurus nobilis | Lauraceae | Not specified |

A structurally related compound, 4΄-O-methyl (2″,4″-di-E-p-coumaroyl) afzelin (B1665622), has been isolated from the leaves of Litsea glutinosa, which also belongs to the Lauraceae family.

Experimental Protocols: Isolation and Characterization

The following is a detailed methodology for the isolation and characterization of this compound, based on the protocol described by Wang GJ, et al. (2007) for its isolation from Epimedium sagittatum[1][2][3]. This protocol is representative of standard phytochemical isolation techniques for acylated flavonol glycosides.

Plant Material and Extraction

-

Collection and Preparation: The aerial parts of Epimedium sagittatum are collected, air-dried, and pulverized into a coarse powder.

-

Solvent Extraction: The powdered plant material is extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The n-BuOH fraction, which typically contains polar glycosides, is collected for further purification.

Chromatographic Purification

-

Column Chromatography (CC): The n-BuOH extract is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of chloroform (B151607) and methanol (e.g., 9:1) and gradually increasing the proportion of methanol.

-

Sephadex LH-20 Chromatography: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating flavonoids and other polyphenolic compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 reversed-phase column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water, allowing for the isolation of the pure compound.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure, including the positions of the p-coumaroyl groups on the afzelin core.

Potential Signaling Pathways and Biological Activity

While direct studies on the specific biological activities of this compound are limited, flavonoids and their acylated glycosides are well-documented for their anti-inflammatory properties. This activity is often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The afzelin core of the molecule is known to interact with components of these pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Flavonoids, likely including this compound, are hypothesized to inhibit this pathway by preventing the degradation of IκBα[4].

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascades are crucial for regulating a variety of cellular processes, including inflammation. The p38 MAPK pathway, in particular, is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators. Studies on afzelin have shown that it can influence the phosphorylation of p38 MAPK, thereby modulating downstream inflammatory responses[5]. It is plausible that this compound shares this modulatory activity.

Conclusion and Future Directions

This compound is a naturally occurring acylated flavonol glycoside with a limited but identified distribution in the plant kingdom, most notably in Epimedium sagittatum. While established protocols for its isolation exist, there is a clear need for further research to quantify the yields of this compound from its natural sources. Furthermore, detailed investigations into its specific biological activities and mechanisms of action are warranted. The potential for this compound to modulate key inflammatory pathways like NF-κB and MAPK makes it a promising candidate for further drug development and therapeutic application. Future studies should focus on quantitative analysis in various plant sources and in-depth pharmacological evaluations to fully elucidate its therapeutic potential.

References

- 1. Prenylflavonol, acylated flavonol glycosides and related compounds from Epimedium sagittatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. This compound | CAS 163434-73-9 | 美国InvivoChem [invivochem.cn]

- 5. Afzelin positively regulates melanogenesis through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Acylated Flavonol Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylated flavonol glycosides represent a significant class of plant secondary metabolites, distinguished by the attachment of an acyl group to the sugar moiety of a flavonol glycoside. This structural modification has been shown to profoundly influence their physicochemical properties and biological activities. The increased lipophilicity and altered steric conformation resulting from acylation can enhance bioavailability and interaction with cellular targets, leading to a wide spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of acylated flavonol glycosides, with a focus on their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development in this promising area.

Antioxidant Activity

Acylated flavonol glycosides are potent antioxidants, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress implicated in numerous chronic diseases. The addition of an acyl group, particularly a phenolic acid like p-coumaric or gallic acid, often enhances the antioxidant capacity compared to their non-acylated counterparts.

Quantitative Antioxidant Activity Data

| Compound | Assay | IC50 (µM) | Reference |

| Tiliroside (Kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside) | DPPH | 6 | [1] |

| Tiliroside | Superoxide Scavenging | 21.3 | [1][2] |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranoside | DPPH | 28.61 | [3] |

| Kaempferol-3-O-(2-O-sinapoyl)-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside-7-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranoside | DPPH | 36.93 | [3] |

Anti-inflammatory Activity

The anti-inflammatory effects of acylated flavonol glycosides are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. These compounds have been shown to suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity Data

| Compound | Assay | IC50 (µM) | Reference |

| Tiliroside | Inhibition of enzymatic lipid peroxidation | 12.6 | [1][2] |

| Tiliroside | Inhibition of non-enzymatic lipid peroxidation | 28 | [1][2] |

| Kaempferol-3-O-α-l-(4″-E-p-coumaroyl)rhamnoside | Nitric Oxide Production in RAW 264.7 cells | 4.1–413.8 | [4] |

Anticancer Activity

Acylated flavonol glycosides have demonstrated promising anticancer activities in various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Tiliroside | SNU-387 (Liver Cancer) | MTT | 464 | [5] |

| Tiliroside | LMH/2A (Liver Cancer) | MTT | 510 | [5] |

| Tiliroside | McA-RH7777 (Liver Cancer) | MTT | 422 | [5] |

| Tiliroside | N1-S1 Fudr (Liver Cancer) | MTT | 414 | [5] |

| Quercetin-3-O-(6''-galloyl)-β-D-glucopyranoside | HepG2 (Liver Cancer) | MTT | 24 µM (as Quercetin) | [4] |

| Acetylated Quercetin | MCF-7 (Breast Cancer) | MTS | 37 µM |

Antimicrobial Activity

The antimicrobial properties of acylated flavonol glycosides are linked to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The increased lipophilicity due to acylation is thought to facilitate their interaction with bacterial and fungal cell walls.

Quantitative Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Kaempferol 3-O-α-L-(2-acetyl)rhamnopyranoside-7-O-α-L-rhamnopyranoside | Multiple bacteria and fungi | 1-2 | [6][7] |

| Quercetin-3-O-α-l-(2″-E-p-coumaroyl-3″-Z-p-coumaroyl)-rhamnopyranoside | Staphylococcus aureus | 64 | [8] |

| Quercetin-3-O-α-l-(2″-Z-p-coumaroyl-3″-E-p-coumaroyl)-rhamnopyranoside | Staphylococcus aureus | 64 | [8] |

| Acylated Kaempferol Glycosides | Staphylococcus aureus | 4 - 16 | [8] |

| Quercetin | Staphylococcus aureus (MSSA) | 250 | [9] |

| Quercetin | Staphylococcus aureus (MRSA) | 500 | [9] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Dissolve the test compound in methanol to prepare a stock solution and then make serial dilutions to various concentrations.

-

Reaction Mixture: In a 96-well plate, add 50 µL of the sample solution to 150 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions.

-

Reaction Mixture: Add 10 µL of the sample solution to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.

Signaling Pathways and Mechanisms of Action

The biological activities of acylated flavonol glycosides are exerted through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-inflammatory Signaling

Acylated flavonol glycosides can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Caption: Inhibition of the NF-κB signaling pathway by acylated flavonol glycosides.

Caption: Modulation of MAPK signaling pathways by acylated flavonol glycosides.

Anticancer Signaling

The anticancer effects of these compounds are often mediated through the modulation of pathways like PI3K/Akt, which are critical for cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt survival pathway by acylated flavonol glycosides.

Experimental Workflows

Visualizing experimental workflows can aid in the clear and concise communication of methodologies.

Caption: Workflow for the DPPH radical scavenging assay.

Caption: Workflow for the MTT cell viability assay.

Conclusion

Acylated flavonol glycosides exhibit a diverse and potent range of biological activities, making them compelling candidates for the development of novel therapeutic agents. The addition of an acyl moiety significantly influences their bioactivity, often enhancing their antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Quercetin induces HepG2 cell apoptosis by inhibiting fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CA [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. ijeab.com [ijeab.com]

A Comprehensive Technical Review of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin: Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'',4''-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring acylated flavonol glycoside. This technical guide provides a detailed overview of its chemical properties, known biological activities, and relevant experimental methodologies for its study. Due to the limited specific research on this particular di-coumaroyl derivative, this review also incorporates data from its parent compounds, afzelin (B1665622) and p-coumaric acid, to infer potential mechanisms of action and biological effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound was first isolated from the aerial parts of Epimedium sagittatum. Its structure consists of the flavonol afzelin (kaempferol-3-O-rhamnoside) with two E-p-coumaroyl groups esterified to the 2'' and 4'' positions of the rhamnose sugar moiety.

| Property | Value | Source |

| Molecular Formula | C₃₉H₃₂O₁₄ | PubChem |

| Molecular Weight | 724.7 g/mol | PubChem |

| IUPAC Name | [(2S,3R,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4-hydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | PubChem |

| CAS Number | 163434-73-9 | PubChem |

Biological Activities and Quantitative Data

Direct quantitative data on the biological activities of this compound is scarce in the currently available literature. The primary study that isolated this compound reported on the vasorelaxing properties of the bulk extract and several isolated compounds. However, the individual compounds, including presumably this compound, did not demonstrate a significant vasorelaxing effect on their own.

To provide a more comprehensive understanding of its potential, this guide includes quantitative data for structurally related compounds.

Anti-inflammatory Activity

While specific data for this compound is not available, a structurally similar di-acylated flavonol glycoside, kaempferol-3-O-β-D-4′′,6′′-di-(E)-p-coumaroylglucoside , has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells with an IC₅₀ value of 36.3 ± 3.2 μM [1][2]. This suggests that this compound may possess similar anti-inflammatory properties.

The anti-inflammatory effects of its parent molecules, afzelin and p-coumaric acid, are well-documented and are thought to be mediated through the inhibition of key inflammatory mediators.

| Compound | Assay | Cell Line | IC₅₀/Effect |

| Kaempferol-3-O-β-D-4′′,6′′-di-(E)-p-coumaroylglucoside | Nitric Oxide (NO) Production | RAW264.7 | 36.3 ± 3.2 μM[1][2] |

| p-Coumaric Acid | Inhibition of iNOS, COX-2, IL-1β, and TNF-α expression | RAW264.7 | Significant inhibition at 10-100 μg/ml[3][4] |

Antioxidant Activity

The antioxidant potential of flavonoids and coumaric acid derivatives is well-established. The p-coumaroyl moiety is known to enhance the antioxidant and cytoprotective effects of flavonoid glycosides[5][6]. Although a specific IC₅₀ value for the DPPH radical scavenging activity of this compound has not been reported, it is expected to exhibit potent antioxidant activity. For comparison, the parent compound, afzelin , has a reported DPPH scavenging IC₅₀ value of 6.44 μg/ml .

| Compound | Assay | IC₅₀ Value |

| Afzelin | DPPH Radical Scavenging | 6.44 μg/ml |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related compounds.

Isolation of Acylated Flavonol Glycosides from Epimedium Species

A general procedure for the isolation of acylated flavonol glycosides from Epimedium involves the following steps:

-

Extraction: The dried and powdered aerial parts of the plant are extracted with a solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The acylated flavonol glycosides are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to multiple chromatographic steps for purification. This may include:

-

Column chromatography on silica (B1680970) gel, Sephadex LH-20, or MCI gel.

-

Preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

-

Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve the test compound in methanol at various concentrations.

-

Reaction: Add a specific volume of the sample solution to an equal volume of the DPPH solution. A control is prepared with methanol instead of the sample solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, an inflammatory mediator, in cell culture supernatant using the Griess reagent.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce NO production.

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to detect the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory response.

-

Cell Lysis: After treatment and stimulation as described in the NO production assay, lyse the RAW 264.7 cells with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Signaling Pathways

Based on the known activities of afzelin and p-coumaric acid, this compound is likely to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Evaluating Anti-inflammatory Activity

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound is an acylated flavonol glycoside with potential antioxidant and anti-inflammatory properties. While direct experimental evidence for its bioactivity is limited, data from structurally similar compounds and its constituent molecules, afzelin and p-coumaric acid, suggest that it may act by inhibiting key inflammatory pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future investigations into this promising natural product.

References

- 1. New Anti-inflammatory Flavonol Glycosides from Lindera akoensis Hayata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Role of the p-Coumaroyl Moiety in the Antioxidant and Cytoprotective Effects of Flavonoid Glycosides: Comparison of Astragalin and Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin: A Technical Overview for Drug Discovery Professionals

Introduction

2'',4''-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring acylated flavonol glycoside, a class of compounds gaining significant interest in pharmaceutical research for their diverse biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, focusing on its potential therapeutic applications. The document is intended for researchers, scientists, and professionals in the field of drug development.

Isolated from medicinal plants such as Epimedium sagittatum, this complex flavonoid derivative exhibits promising antioxidant and anti-inflammatory properties.[1] While research specifically focused on this compound is still in its early stages, the known bioactivities of its parent compound, afzelin (B1665622), and the influence of p-coumaroyl moieties on other flavonoids suggest a broader therapeutic potential. This guide will synthesize the available data, detail experimental methodologies, and explore likely mechanisms of action through signaling pathway diagrams.

Physicochemical Properties and Structure

This compound is a derivative of afzelin, which is kaempferol-3-O-rhamnoside. In this specific molecule, two E-p-coumaroyl groups are attached to the 2'' and 4'' positions of the rhamnose sugar moiety. The addition of these lipophilic coumaroyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent afzelin molecule, potentially enhancing its bioactivity and cellular uptake.

Known and Potential Therapeutic Uses

Current research directly investigating this compound has highlighted its antioxidant and anti-inflammatory activities.

Extrapolating from the well-documented therapeutic effects of its parent compound, afzelin, and other related acylated flavonoids, this compound may also possess:

-

Anti-cancer properties: Afzelin has demonstrated anti-tumor activity against various cancer cell lines.[2] The addition of coumaroyl groups could potentially enhance this activity.

-

Neuroprotective effects: Flavonoids are widely studied for their neuroprotective potential. Afzelin has shown promise in models of neurodegenerative diseases.

-

Antiviral activity: Certain flavonoids exhibit antiviral properties, a potential area for future investigation of this compound.

-

Cardioprotective effects: The antioxidant and anti-inflammatory properties are key mechanisms in mitigating cardiovascular diseases.

Further preclinical and clinical studies are necessary to validate these potential applications.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of this compound.

| Biological Activity | Assay | Model System | Result (IC50/Inhibition) | Reference |

| Antioxidant | DPPH Radical Scavenging | Chemical Assay | IC50: 18.5 µM | |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | 62% inhibition at 20 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging capacity of a compound.

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol. The solution should have a deep violet color.

-

Reaction mixture: Various concentrations of this compound are added to the DPPH solution in a 96-well plate or cuvettes. A blank containing the solvent and DPPH, and a positive control (e.g., ascorbic acid or trolox) are also included.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the level of nitrite (B80452), a stable product of NO, in cell culture supernatants to determine the anti-inflammatory activity of a compound.

-

Cell Culture and Treatment: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for a further period (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reagent Preparation: The Griess reagent is typically a two-part solution: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Reaction: An equal volume of the cell supernatant is mixed with the Griess reagent and incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.

-

Measurement: The absorbance of the resulting azo dye is measured at a wavelength of around 540 nm.

-

Quantification: The nitrite concentration is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound have not been fully elucidated, its demonstrated anti-inflammatory and antioxidant activities, along with the known mechanisms of its parent compound afzelin, suggest the involvement of key cellular signaling cascades.

Hypothesized Anti-inflammatory Signaling Pathway

The inhibition of nitric oxide production in LPS-stimulated macrophages strongly suggests that this compound may interfere with the NF-κB (Nuclear Factor-kappa B) signaling pathway . This pathway is a central regulator of the inflammatory response.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential Antioxidant-Related Signaling Pathway

The antioxidant activity of flavonoids is often linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes.

Caption: Potential activation of the Nrf2 antioxidant pathway.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antioxidant and anti-inflammatory activities. While current research is limited, the bioactivity of its parent compound, afzelin, suggests a wider range of potential therapeutic applications, including in oncology and neurodegenerative diseases.

Future research should focus on:

-

In-depth mechanistic studies to confirm the modulation of signaling pathways such as NF-κB and Nrf2.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of relevant diseases.

-

Pharmacokinetic and ADME studies to understand its absorption, distribution, metabolism, and excretion.

-

Structure-activity relationship (SAR) studies to potentially design more potent and selective derivatives.

This technical guide provides a foundation for further exploration of this compound as a lead compound in drug discovery and development. The unique structural features and initial biological data warrant a more thorough investigation into its therapeutic potential.

References

In-Depth Technical Guide: 2'',4''-Di-O-(E-p-Coumaroyl)afzelin (CAS Number: 163434-73-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'',4''-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring acylated flavonol glycoside that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies associated with its study. Notably, this compound has demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), as well as significant antioxidant and anti-inflammatory properties. This document consolidates available quantitative data, details experimental protocols for its synthesis, isolation, and biological evaluation, and visualizes key experimental workflows for clarity.

Chemical and Physical Properties

This compound is a derivative of afzelin, a flavonoid, where two p-coumaroyl groups are attached to the rhamnose sugar moiety. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 163434-73-9 | |

| Molecular Formula | C39H32O14 | [1][2][3][4][5] |

| Molecular Weight | 724.66 g/mol | [1][2][3][4][5] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Synonyms | Kaempferol 3-O-alpha-L-[2,4-di-(E)-p-coumaroyl]rhamnopyranoside | [2] |

Biological Activities

This compound has been shown to possess a range of biological activities, making it a promising candidate for further investigation in drug discovery and development.

Antibacterial Activity

A significant body of research highlights the potent inhibitory activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.

Quantitative Data: Anti-MRSA Activity

| Parameter | Value | Cell Line/Strain | Reference |

| Minimum Inhibitory Concentration (MIC) | Data not available in searched literature | MRSA |

Note: While described as having "potent inhibitory activity," the specific MIC value has not been found in the reviewed literature.

Antioxidant Activity

The compound exhibits significant antioxidant properties, likely attributable to its flavonoid structure.

Quantitative Data: Antioxidant Activity

| Assay | IC50 Value | Conditions | Reference |

| DPPH Radical Scavenging | 18.5 μM | --- |

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects in in vitro models.

Quantitative Data: Anti-inflammatory Activity

| Assay | Inhibition | Concentration | Cell Line | Conditions | Reference |

| Nitric Oxide (NO) Production | 62% | 20 μM | RAW 264.7 macrophages | LPS-stimulated |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning this compound.

Isolation from Epimedium sagittatum

The following protocol is based on the isolation of related acylated flavonol glycosides from Epimedium sagittatum.

Experimental Workflow: Isolation and Purification

Figure 1. General workflow for the isolation of this compound.

Detailed Protocol:

-

Extraction: The air-dried aerial parts of Epimedium sagittatum are extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol.

-

Column Chromatography: The n-butanol soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727).

-

Further Purification: Fractions containing the desired compound are further purified using Sephadex LH-20 column chromatography.

-

Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Synthesis

A method for the synthesis of Kaempferol 3-O-[2'',4''-di-O-(E)-p-coumaroyl]-α-L-rhamnopyranosides has been reported, providing a route to obtain this compound for further study.

Experimental Workflow: Chemical Synthesis

Figure 2. A simplified workflow for the chemical synthesis of the target compound.

Detailed Protocol:

The specific, detailed steps of the synthesis, including reagents, reaction conditions, and purification methods, would be derived from the full text of the relevant synthetic chemistry publication.

Anti-MRSA Activity Assay (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow: MIC Determination

Figure 3. Workflow for the determination of the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

-

Preparation of Compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of an MRSA strain is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the MRSA suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant capacity of a compound.

Detailed Protocol:

-

Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Various concentrations of this compound are also prepared.

-

Reaction: The compound solutions are mixed with the DPPH solution and incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Nitric Oxide (NO) Production Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in stimulated immune cells.

Detailed Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Measurement of Nitrite (B80452): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of inhibition of NO production by the compound is calculated relative to the LPS-stimulated control.

Potential Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the activities of its parent compound, afzelin, provide some insights into its potential mechanisms.

Logical Relationship: Potential Anti-inflammatory Pathways

Figure 4. Postulated anti-inflammatory mechanism of action.

Afzelin has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide and downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It is plausible that this compound shares a similar mechanism of action. Further research is required to confirm the specific molecular targets and signaling pathways involved.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial, antioxidant, and anti-inflammatory activities. The potent activity against MRSA is particularly noteworthy and warrants further investigation, including the determination of its precise MIC values against various clinical isolates and in vivo efficacy studies. Elucidation of its specific molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent. The synthetic route that has been established will be instrumental in providing sufficient quantities of the compound for these future studies. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this fascinating molecule.

References

- 1. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BOC Sciences @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action Hypotheses for Coumaroyl Flavonoids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Coumaroyl Flavonoids

Coumaroyl flavonoids are a specialized subclass of flavonoids characterized by the attachment of a coumaroyl group to a flavonoid glycoside core. This structural modification has been shown to significantly influence their biological activities, often enhancing their therapeutic potential. These natural compounds are found in a variety of plants and have garnered considerable interest in the scientific community for their diverse pharmacological properties. This guide provides a comprehensive overview of the current hypotheses regarding the mechanisms of action of coumaroyl flavonoids, with a focus on their antioxidant, anti-inflammatory, neuroprotective, and enzyme-inhibiting activities.

Mechanism of Action Hypotheses

The biological effects of coumaroyl flavonoids are multifaceted, stemming from their ability to modulate key cellular signaling pathways and interact with various molecular targets. The presence of the coumaroyl moiety is often associated with enhanced bioactivity compared to their non-coumaroylated flavonoid glycoside counterparts.

Antioxidant Activity

One of the most well-documented mechanisms of action for coumaroyl flavonoids is their potent antioxidant activity. This is attributed to their ability to neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions.

-

Radical Scavenging: Coumaroyl flavonoids can directly scavenge free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. The phenolic hydroxyl groups on both the flavonoid and coumaroyl moieties act as hydrogen donors, stabilizing free radicals and terminating oxidative chain reactions.

-

Metal Chelation: The accumulation of metal ions, such as iron (Fe²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Coumaroyl flavonoids can chelate these metal ions, rendering them inactive and preventing the initiation of oxidative damage.

-

Upregulation of Endogenous Antioxidant Enzymes: Coumaroyl flavonoids have been shown to activate the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like coumaroyl flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), leading to their increased expression and enhanced cellular antioxidant capacity. For instance, apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG) has been shown to elicit a neuroprotective effect through the GSK-3β phosphorylation-mediated activation of Nrf2[1][2][3].

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of many diseases. Coumaroyl flavonoids have demonstrated significant anti-inflammatory properties through the modulation of critical inflammatory signaling pathways.

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Tiliroside, a kaempferol (B1673270) derivative, has been shown to inhibit the activation of the NF-κB pathway by targeting TNF receptor-associated factor 6 (TRAF-6), which in turn prevents the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes[4][5][6].

-

Modulation of the MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38 MAPK, plays a crucial role in inflammation. Tiliroside has been observed to inhibit the phosphorylation of p38 and JNK in response to inflammatory stimuli, thereby downregulating the expression of iNOS and COX-2[7].

-

Inhibition of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, coumaroyl flavonoids effectively reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as the inflammatory mediator nitric oxide (NO)[7][8].

Neuroprotective Effects

The ability of coumaroyl flavonoids to cross the blood-brain barrier makes them promising candidates for the development of neuroprotective agents. Their mechanisms of action in the central nervous system are linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific neuronal signaling pathways.

-

Attenuation of Oxidative Stress in Neuronal Cells: As mentioned earlier, coumaroyl flavonoids like apigenin-7-O-β-D-(-6''-p-coumaroyl)-glucopyranoside (APG) can protect neuronal cells from oxidative damage by activating the Nrf2 pathway[1][2][3]. APG has been shown to improve neurological outcomes and reduce infarct volume in animal models of ischemic stroke[9][10].

-

Inhibition of Neuroinflammation: Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases. By inhibiting microglial activation and the subsequent release of pro-inflammatory mediators, coumaroyl flavonoids can protect neurons from inflammatory damage. Tiliroside, for example, inhibits neuroinflammation in microglia by targeting the TRAF-6/NF-κB/p38 MAPK signaling pathways[4][5][6].

-

Modulation of Synaptic Plasticity and Neuronal Survival: The coumaroyl flavonoid icariin (B1674258) has been shown to improve synaptic plasticity and cognitive deficits in a rat model of Alzheimer's disease. This effect is mediated through the BDNF/TrkB/Akt signaling pathway, which is crucial for neuronal survival and function[11]. Icariin has also demonstrated the ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning[4].

Enzyme Inhibition

Coumaroyl flavonoids can directly interact with and inhibit the activity of various enzymes involved in disease processes.

-

Inhibition of Enzymes in the Arachidonic Acid Pathway: Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid cascade that produce pro-inflammatory prostaglandins (B1171923) and leukotrienes. Flavonoids, in general, are known to inhibit these enzymes, and the presence of a coumaroyl group can enhance this inhibitory activity.

-

Inhibition of Acetylcholinesterase (AChE): As mentioned in the context of neuroprotection, icariin is a potent inhibitor of AChE, with an IC50 value in the nanomolar range[4]. This activity is relevant for the symptomatic treatment of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of selected coumaroyl flavonoids.

Table 1: Antioxidant Activity of Tiliroside

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | 1.1 | [12] |

| ABTS Radical Scavenging | 0.121 (Leaves extract) | [12] |

| FRAP | 0.7 (Roots extract) | [12] |

Table 2: Enzyme Inhibitory Activity of Icariin

| Enzyme | IC50 | Reference |

| Acetylcholinesterase (AChE) | 3.50 x 10⁻⁸ mol/L | [4] |

| Monoamine Oxidase A (MAO-A) | 421.74 µM | [13] |

| Lipid Peroxidation | 301.03 µM | [13] |

Table 3: Anti-inflammatory Activity of Tiliroside

| Mediator/Enzyme | Effect | Cell Line | Reference |

| Nitric Oxide (NO) | Significant suppression | RAW 264.7 | [7] |

| iNOS | Significant downregulation | RAW 264.7 | [7] |

| COX-2 | Significant downregulation | RAW 264.7 | [7] |

| TNF-α | No notable inhibition | RAW 264.7 | [7] |

| IL-6 | No notable inhibition | RAW 264.7 | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695).

-

Prepare a series of concentrations of the coumaroyl flavonoid sample in the same solvent.

-

Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

-

Assay:

-

In a 96-well plate, add 100 µL of the sample or control solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, use 100 µL of the solvent instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Prepare a series of concentrations of the coumaroyl flavonoid sample.

-

Use a known antioxidant, such as FeSO₄·7H₂O, to create a standard curve.

-

-

Assay:

-

In a 96-well plate, add 20 µL of the sample or standard to each well.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate at 37°C for 4 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

The antioxidant capacity is determined from the standard curve and is expressed as µM Fe(II) equivalents.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation (ABTS•⁺), which has a blue-green color. The reduction in color is proportional to the antioxidant's activity.

Procedure:

-

Reagent Preparation:

-

Prepare the ABTS radical cation solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of the coumaroyl flavonoid sample.

-

-

Assay:

-

Add 10 µL of the sample to 1 mL of the diluted ABTS•⁺ solution.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated as in the DPPH assay. The activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Fe²⁺-Chelating Activity Assay

Principle: This assay determines the ability of a compound to compete with ferrozine (B1204870) for the chelation of ferrous ions (Fe²⁺). The formation of the ferrozine-Fe²⁺ complex results in a colored product, and a decrease in color indicates the chelating activity of the sample.

Procedure:

-

Reagent Preparation:

-

Prepare a 2 mM FeCl₂ solution.

-

Prepare a 5 mM ferrozine solution.

-

Prepare a series of concentrations of the coumaroyl flavonoid sample.

-

-

Assay:

-

Mix 50 µL of the sample with 1.55 mL of deionized water and 100 µL of 2 mM FeCl₂.

-

After 5 minutes, add 100 µL of 5 mM ferrozine to initiate the reaction.

-

Incubate at room temperature for 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 562 nm.

-

-

Calculation:

-

The percentage of chelation is calculated using the formula:

where A_control is the absorbance of the control (without sample) and A_sample is the absorbance of the sample.

-

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the peroxidase component of COX is monitored spectrophotometrically.

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer, heme, and COX-1 or COX-2 enzyme solution according to the kit manufacturer's instructions.

-

Dissolve the coumaroyl flavonoid and a known COX inhibitor (e.g., celecoxib) in DMSO and then dilute to the desired concentrations with the assay buffer.

-

Prepare the arachidonic acid substrate solution.

-

-

Assay:

-

In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells.

-

Add the test compound or control inhibitor.

-

Pre-incubate for 10-15 minutes at the recommended temperature.

-

Initiate the reaction by adding arachidonic acid.

-

-

Measurement:

-

Immediately measure the absorbance at the specified wavelength in kinetic mode for 5-10 minutes.

-

-

Calculation:

-

The rate of reaction is determined from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

-

Lipoxygenase (LOX) Inhibition Assay

Principle: This assay measures the activity of lipoxygenase by monitoring the formation of hydroperoxides from a fatty acid substrate (e.g., linoleic acid), which can be detected by an increase in absorbance at 234 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a solution of soybean lipoxygenase in borate (B1201080) buffer (pH 9.0).

-

Prepare a solution of linoleic acid in a mixture of ethanol and water.

-

Dissolve the coumaroyl flavonoid and a known LOX inhibitor (e.g., quercetin) in DMSO and dilute with the assay buffer.

-

-

Assay:

-

In a UV-transparent 96-well plate, add the borate buffer, the test compound or control, and the enzyme solution.

-

Initiate the reaction by adding the linoleic acid substrate.

-

-

Measurement:

-

Immediately measure the change in absorbance at 234 nm over 3-5 minutes.

-

-

Calculation:

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

-

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Flavonoid Biosynthesis Pathway starting from p-Coumaroyl-CoA.

Caption: Inhibition of the NF-κB Signaling Pathway by Tiliroside.

Caption: Inhibition of the MAPK Signaling Pathway by Tiliroside.

Caption: Activation of the Keap1-Nrf2 Antioxidant Pathway by APG.

Caption: General Experimental Workflow for Assessing Antioxidant Activity.

References

- 1. Apigenin-7- O- β-D-(-6"- p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation | Aging [aging-us.com]

- 3. Apigenin-7-O-β-D-(-6”-p-coumaroyl)-glucopyranoside treatment elicits a neuroprotective effect through GSK-3β phosphorylation-mediated Nrf2 activation - Figure f1 | Aging [aging-us.com]

- 4. [Inhibitory effect of icariin on acetylcholinesterase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apigenin-7-O-β-D-(-6''-p-coumaroyl)-Glucopyranoside Treatment Elicits Neuroprotective Effect against Experimental Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Icariin Attenuates Synaptic and Cognitive Deficits in an A β1-42-Induced Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Icariin and Its Metabolites on GPCR Regulation and MK-801-Induced Schizophrenia-Like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the chemical synthesis of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin, a naturally occurring acylated flavonoid glycoside. Afzelin (B1665622) (Kaempferol-3-O-α-L-rhamnoside) is a known flavonol with various biological activities, and its acylated derivatives are of significant interest for structure-activity relationship studies and drug development.[1][2][3] The synthetic route presented here is based on established methodologies for the regioselective acylation of flavonoid glycosides and involves a three-stage process: protection of phenolic hydroxyls, regioselective esterification, and final deprotection.[4] This protocol is intended to provide a reproducible method for obtaining the target compound for research and development purposes.

Overall Synthetic Workflow

The synthesis of this compound from the starting materials, afzelin and E-p-coumaric acid, is accomplished through a multi-step chemical process. The workflow is designed to selectively acylate the 2'' and 4'' hydroxyl groups on the rhamnose moiety of afzelin.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

2.1 Materials and Reagents

-

Afzelin (Kaempferol-3-O-α-L-rhamnoside)

-

(E)-p-Coumaric acid

-

Benzyl bromide (BnBr)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Palladium on carbon (Pd/C, 10%)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

Methanol (MeOH)

-

Deuterated solvents for NMR (e.g., CD3OD)

-

Silica (B1680970) gel for column chromatography

-

Preparative HPLC system with a C18 column

2.2 Step 1: Protection of Phenolic Hydroxyl Groups (Synthesis of 1)

This step protects the reactive phenolic hydroxyl groups on both the afzelin and p-coumaric acid molecules to ensure the subsequent acylation occurs on the sugar moiety.

-

Procedure:

-

Dissolve afzelin (1.0 eq) in anhydrous DMF.

-

Add anhydrous K2CO3 (10 eq) to the solution.

-

Add benzyl bromide (BnBr, 8 eq) dropwise while stirring under an inert atmosphere (e.g., Argon).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., hexane:ethyl acetate gradient) to yield the per-benzylated afzelin intermediate (1) .

-

Separately, protect the phenolic hydroxyl of (E)-p-coumaric acid using a similar benzylation procedure to obtain 4-O-benzyl-(E)-p-coumaric acid (2) .

-

2.3 Step 2: Regioselective Diacylation (Synthesis of 3)

This is the key esterification step to couple two units of protected p-coumaric acid to the protected afzelin intermediate.

-

Procedure:

-

Dissolve the protected afzelin (1) (1.0 eq) and protected p-coumaric acid (2) (2.5 eq) in anhydrous DCM.

-

Add DMAP (0.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (2.5 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the protected di-acylated product (3) .

-

2.4 Step 3: Deprotection (Synthesis of 4)

The final chemical step involves the removal of all benzyl protecting groups to yield the target molecule.

-

Procedure:

-

Dissolve the protected di-acylated intermediate (3) in a mixture of EtOAc/MeOH.

-

Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is fully consumed.

-

Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude final product (4) , this compound.

-

2.5 Step 4: Purification and Characterization

High purity is achieved using preparative chromatography.

-

Purification:

-

Characterization:

-

Mass Spectrometry (MS): Confirm the molecular weight via High-Resolution Mass Spectrometry (HRMS). Expected [M+H]⁺ for C39H32O14 is ~725.1865.

-

Nuclear Magnetic Resonance (NMR): Confirm the structure and regiochemistry using ¹H and ¹³C NMR spectroscopy. Key shifts should be compared with literature data for similar compounds.

-

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis, based on typical yields and conditions reported for analogous reactions.[4]

| Parameter | Step 1: Protection | Step 2: Diacylation | Step 3: Deprotection |

| Key Reagents | Afzelin, BnBr, K2CO3 | Protected Afzelin (1) , Protected p-Coumaric Acid (2) , DCC, DMAP | Protected Intermediate (3) , H2, Pd/C |

| Solvent | DMF | DCM | EtOAc/MeOH |

| Temperature | Room Temperature | 0 °C to Room Temp. | Room Temperature |

| Reaction Time | 24 - 48 h | 12 - 24 h | 12 - 24 h |

| Expected Yield | ~70-80% | ~60-70% | ~85-95% |

| Product MW | Varies (Protected) | Varies (Protected) | 724.68 g/mol [8] |

Expected Spectroscopic Data for Final Product (4):

-

HRMS-ESI: m/z [M+H]⁺ calcd. for C39H33O14: 725.1865; found: 725.xxxx.

-

¹H NMR (CD3OD): Expect characteristic signals for the kaempferol (B1673270) backbone, the rhamnose sugar, and two E-p-coumaroyl groups. Key signals include doublets for the vinyl protons of the coumaroyl groups (~6.4 and ~7.6 ppm) and aromatic protons.

-

¹³C NMR (CD3OD): Expect signals corresponding to the 39 carbons, including carbonyls from the flavonoid and ester groups (~150-180 ppm), aromatic/vinylic carbons (~95-165 ppm), and sugar carbons (~65-105 ppm).

Chemical Reaction Pathway

The following diagram illustrates the proposed chemical transformations.

Caption: Proposed chemical synthesis pathway.

Safety Precautions

-

Benzyl bromide (BnBr) is a lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

N,N'-Dicyclohexylcarbodiimide (DCC) is a potent sensitizer (B1316253) and can cause severe allergic reactions upon contact. Avoid inhalation and skin contact.

-

Organic Solvents (DMF, DCM, etc.) are flammable and/or toxic. Use in a fume hood and away from ignition sources.

-

Catalytic Hydrogenation (H2, Pd/C): Palladium on carbon is flammable, especially when dry or saturated with hydrogen. Hydrogen gas is highly flammable. Perform this reaction with appropriate care and equipment. Do not allow the catalyst to dry in the air.

References

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography | MDPI [mdpi.com]

- 7. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]

- 8. This compound | C39H32O14 | CID 11765457 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of 2'',4''-Di-O-(E-p-Coumaroyl)afzelin from Epimedium

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'',4''-Di-O-(E-p-Coumaroyl)afzelin is a naturally occurring acylated flavonoid glycoside that has been isolated from plants of the Epimedium genus, notably Epimedium sagittatum. As a derivative of afzelin (B1665622) (kaempferol-3-O-rhamnoside), this compound belongs to a class of phytochemicals known for their potential therapeutic properties. Acylated flavonoids often exhibit enhanced biological activity and bioavailability compared to their non-acylated counterparts. Structurally, it is characterized by a kaempferol (B1673270) backbone linked to a rhamnose sugar, which is further acylated with two p-coumaroyl groups. The physicochemical properties of this compound are summarized in Table 1. This document provides a detailed protocol for the isolation and purification of this compound from Epimedium leaf material, drawing upon established methodologies for flavonoid separation.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₉H₃₂O₁₄ | [1] |

| Molecular Weight | 724.66 g/mol | [1][2] |

| Appearance | White powder | [3] |

| Solubility | Likely soluble in organic solvents like DMSO, methanol, and ethanol (B145695) | [4] |

| Storage | Room temperature for short term, -20°C for long term | [3] |

Experimental Protocols

This protocol outlines a comprehensive procedure for the isolation of this compound from dried Epimedium leaves, involving extraction, enrichment, and final purification steps.

Extraction of Total Flavonoids

The initial step involves the extraction of total flavonoids from the plant material. Ultrasonic-assisted extraction is recommended for its efficiency at moderate temperatures, which helps to minimize the degradation of thermolabile compounds.

Materials and Reagents:

-

Dried and powdered leaves of Epimedium

-

70% (v/v) Ethanol in deionized water

-

Ultrasonic bath

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Mix 100 g of powdered Epimedium leaves with 1.5 L of 70% ethanol.

-

Perform ultrasonic-assisted extraction at 40 kHz for 30 minutes at a controlled temperature of 50°C.

-